molecular formula C19H19NO2S B14492210 S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate CAS No. 64240-66-0

S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate

Cat. No.: B14492210
CAS No.: 64240-66-0
M. Wt: 325.4 g/mol
InChI Key: UZGHYWQMZZYYOH-UHFFFAOYSA-N
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Description

(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is an organic compound with the molecular formula C19H19NO2S It is known for its unique chemical structure, which includes a cyanophenyl group and a thiobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate typically involves the esterification of 4-(2-methylbutoxy)thiobenzoic acid with (S)-4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzoate ester to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyanophenyl derivatives.

Scientific Research Applications

(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)benzoate: Similar structure but lacks the sulfur atom.

    (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)phenylacetate: Similar structure with a phenylacetate ester instead of a thiobenzoate ester.

Uniqueness

(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is unique due to the presence of the thiobenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64240-66-0

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

S-(4-cyanophenyl) 4-(2-methylbutoxy)benzenecarbothioate

InChI

InChI=1S/C19H19NO2S/c1-3-14(2)13-22-17-8-6-16(7-9-17)19(21)23-18-10-4-15(12-20)5-11-18/h4-11,14H,3,13H2,1-2H3

InChI Key

UZGHYWQMZZYYOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N

Origin of Product

United States

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